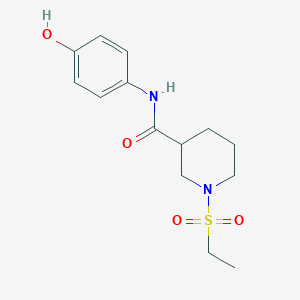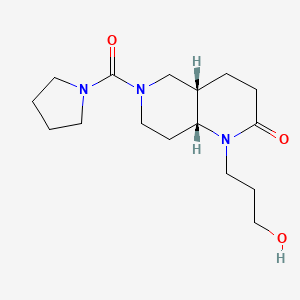
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide, also known as BzEtDZ, is a synthetic compound that belongs to the class of diazepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of neurological disorders, such as epilepsy and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the receptor and subsequent potentiation of GABAergic neurotransmission, leading to its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of glutamatergic neurotransmission, and the activation of voltage-gated potassium channels. Additionally, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has several limitations, including its limited solubility in aqueous solutions and its instability in the presence of light and air.
Direcciones Futuras
There are several potential future directions for the study of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide. One area of interest is the development of more potent and selective analogs of the compound for use as therapeutic agents. Additionally, further investigation into the mechanism of action of this compound and its effects on various neurotransmitter systems could lead to a better understanding of its pharmacological effects. Finally, the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia, warrants further investigation.
Métodos De Síntesis
The synthesis of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide involves several steps, including the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with thionyl chloride and subsequent reaction with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with 4-oxobutanamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-15-13-20(17(23)9-8-16(19)22)11-10-18(24)21(15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUIGKVSMVNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![N-benzyl-3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B5361816.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)
![N-[(3-anilino-2-butenoyl)oxy]benzamide](/img/structure/B5361844.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361849.png)
![1-methyl-1'-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5361864.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)

![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)
![4-({(2R,5S)-5-[(6-phenylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5361909.png)
